16-[(4-hydroxyphenyl)amino]-14-methyl-14-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione
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Overview
Description
16-[(4-hydroxyphenyl)amino]-14-methyl-14-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-[(4-hydroxyphenyl)amino]-14-methyl-14-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the hydroxyphenyl group through electrophilic aromatic substitution. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
16-[(4-hydroxyphenyl)amino]-14-methyl-14-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
16-[(4-hydroxyphenyl)amino]-14-methyl-14-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 16-[(4-hydroxyphenyl)amino]-14-methyl-14-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The compound’s unique structure allows it to modulate specific pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-[(4-hydroxyphenyl)amino]propanoic acid: Known for its anticancer and antioxidant properties.
2-[(4-hydroxyphenyl)amino]ethanol: Used in various chemical syntheses and biological studies.
Uniqueness
16-[(4-hydroxyphenyl)amino]-14-methyl-14-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione stands out due to its complex tetracyclic structure and the presence of a hydroxyphenyl group, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
16-(4-hydroxyanilino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3/c1-25-18-8-4-7-17-19(18)20(15-5-2-3-6-16(15)22(17)27)21(23(25)28)24-13-9-11-14(26)12-10-13/h2-12,24,26H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXWGRMKCNKBSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=C(C1=O)NC4=CC=C(C=C4)O)C5=CC=CC=C5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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